

Application Notes and Protocols: Regioselective Bromination of Phenols using Triethylbenzylammonium Tribromide

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Compound of Interest

Compound Name: *Triethy benzyl ammonium tribromide*

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This document provides detailed application notes and protocols for the highly regioselective para-bromination of phenols using Triethylbenzylammonium Tribromide (TEBATB). This reagent offers a stable, safe, and efficient alternative to liquid bromine for the synthesis of brominated phenols, which are valuable intermediates in pharmaceutical and fine chemical synthesis.

Introduction

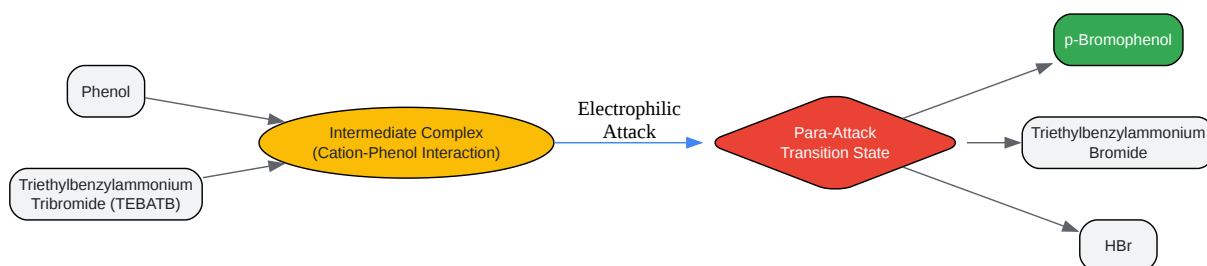
Triethylbenzylammonium tribromide is a solid, stable quaternary ammonium tribromide that serves as an effective and highly regioselective agent for the bromination of activated aromatic compounds such as phenols, anilines, and anisoles.^[1] Its use circumvents the hazards associated with handling elemental bromine. Reactions with TEBATB are typically carried out under mild conditions, at room temperature, and afford the desired para-brominated products in good to excellent yields with high selectivity.^[1]

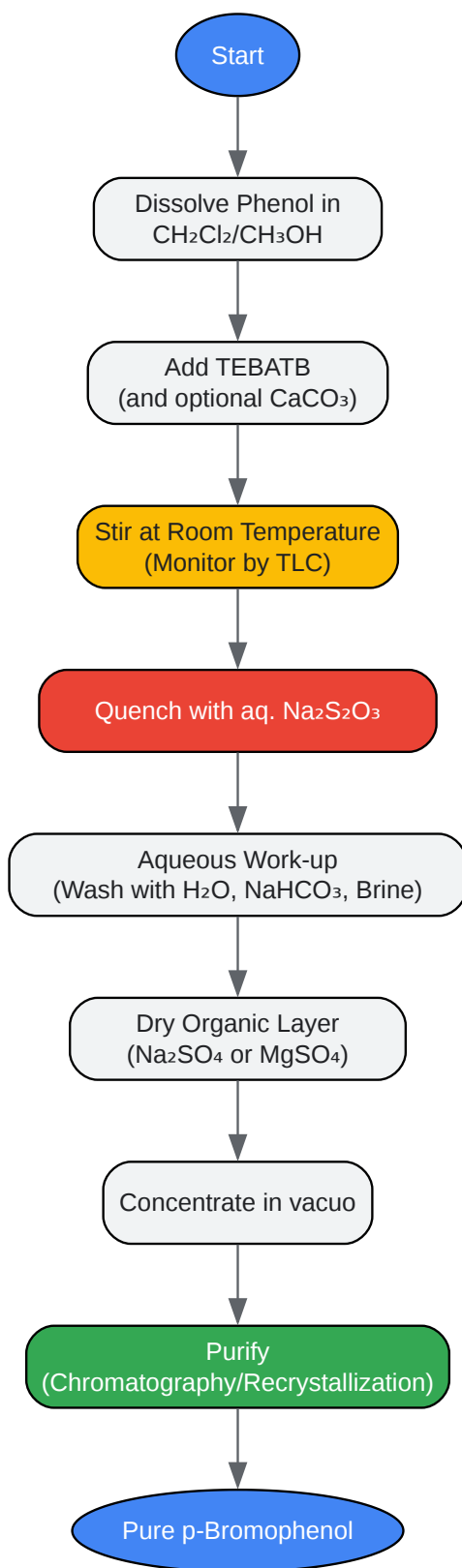
Reaction Mechanism

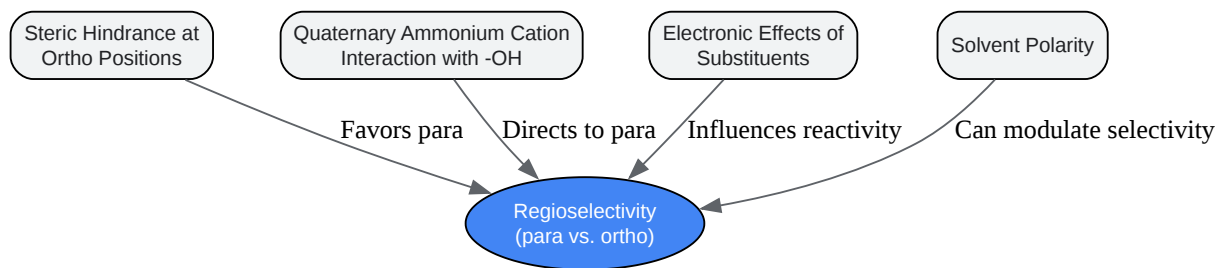
The high para-selectivity of quaternary ammonium tribromides in the bromination of phenols is a subject of ongoing investigation. While one proposed mechanism suggests that the free

tribromide anion (Br_3^-) is the active brominating species, computational studies on similar reagents like tetrabutylammonium tribromide (TBATB) indicate a more complex interaction.^[2]

A plausible mechanism involves the entire undissociated ion pair of the quaternary ammonium tribromide.^[2] It is proposed that a non-covalent interaction between the positively charged quaternary ammonium cation and the electron-rich oxygen atom of the phenol anchors the reagent in a position that sterically favors the delivery of the bromine electrophile to the para position of the phenolic ring. This directed approach significantly raises the activation energy for ortho-bromination, leading to the observed high para-selectivity.^[2]







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References

- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
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